6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one is a labeled derivative of cytosine, a pyrimidine base found in nucleic acids. This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method is the condensation of isotopically labeled urea with malonic acid derivatives, followed by cyclization and amination reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, controlled temperatures, and pH adjustments to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in nucleic acid research to study DNA and RNA structures and functions.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.
Mechanism of Action
The mechanism of action of 6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one involves its incorporation into nucleic acids or other biological molecules. The isotopic labels allow researchers to track the compound’s interactions and transformations within biological systems. Molecular targets include enzymes involved in nucleic acid synthesis and repair, as well as pathways related to cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar chemical properties but different functional groups.
5-acetyl-4-aminopyrimidine: A compound used in the synthesis of various pyrimidine derivatives with distinct biological activities.
6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A sulfur-containing pyrimidine derivative with unique reactivity and applications
Uniqueness
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one is unique due to its isotopic labeling, which provides valuable insights into chemical and biological processes that are not easily achievable with non-labeled compounds. This makes it a powerful tool in research and development across various scientific disciplines.
Properties
Molecular Formula |
C4H5N3O |
---|---|
Molecular Weight |
114.08 g/mol |
IUPAC Name |
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i4+1,6+1,7+1 |
InChI Key |
OPTASPLRGRRNAP-XZQGXACKSA-N |
Isomeric SMILES |
C1=C([15NH][13C](=O)[15N]=C1)N |
Canonical SMILES |
C1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.